molecular formula C10H19NO B14755466 1-Oxa-5-azaspiro[5.6]dodecane CAS No. 181-22-6

1-Oxa-5-azaspiro[5.6]dodecane

Cat. No.: B14755466
CAS No.: 181-22-6
M. Wt: 169.26 g/mol
InChI Key: JAIFOROPNQEMDJ-UHFFFAOYSA-N
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Description

1-Oxa-5-azaspiro[5.6]dodecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-5-azaspiro[5.6]dodecane typically involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in synthetic chemistry may lead to more efficient and scalable production techniques in the future.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-5-azaspiro[5.6]dodecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or amines.

Scientific Research Applications

1-Oxa-5-azaspiro[5.6]dodecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-5-azaspiro[5.6]dodecane involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-5-azaspiro[5.6]dodecane is unique due to its specific ring size and the positions of the oxygen and nitrogen atoms within the ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

181-22-6

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-oxa-5-azaspiro[5.6]dodecane

InChI

InChI=1S/C10H19NO/c1-2-4-7-10(6-3-1)11-8-5-9-12-10/h11H,1-9H2

InChI Key

JAIFOROPNQEMDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)NCCCO2

Origin of Product

United States

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